molecular formula C8H4FNO2 B1316342 4-Fluoroindoline-2,3-dione CAS No. 346-34-9

4-Fluoroindoline-2,3-dione

Cat. No. B1316342
CAS RN: 346-34-9
M. Wt: 165.12 g/mol
InChI Key: VUPIFURSDLGPMH-UHFFFAOYSA-N
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Description

4-Fluoroindoline-2,3-dione, also known as 4-fluoro-1H-indole-2,3-dione, is a chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoroindoline-2,3-dione is 1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoroindoline-2,3-dione are not available, fluorinated indoles in general have been noted for their reactivity, selectivity, and biological activity .


Physical And Chemical Properties Analysis

4-Fluoroindoline-2,3-dione has a density of 1.477 . It is stored at room temperature and is a solid substance .

Scientific Research Applications

Crystallographic Properties

  • Crystal Structure Analysis: The crystal structure of compounds related to 4-Fluoroindoline-2,3-dione has been extensively studied. For instance, in a study of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle and planarity of the isoindoline-1,3-dione fragment were analyzed, revealing intermolecular hydrogen bonds forming specific chains (Vesek et al., 2012).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives. For example, phanquinone, a derivative, has been used as a fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses of amino acid dosage forms (Gatti et al., 2002).
  • Formation of Complexes: The structure of 7-fluoroisatin–1,4-dioxane solvate was investigated, revealing how 7-fluoroisatin molecules interact with other compounds to form sheets parallel to a specific crystallographic direction (Shankland et al., 2007).

Biological and Medicinal Research

  • Antibacterial and Antifungal Potency: A study on 5-fluoro-1H-indole-2,3-dione-triazoles indicated significant antibacterial and antifungal potency, suggesting potential applications in these areas (Deswal et al., 2020).
  • Antituberculosis Activity: Derivatives of 5-fluoro-1H-indole-2,3-dione have shown promising results in inhibiting Mycobacterium tuberculosis, indicating potential in antituberculosis drug development (Karalı et al., 2007).

Optical and Fluorescence Studies

  • Photophysical Properties: Novel derivatives of isoindoline-1,3-dione have been synthesized and characterized for their photophysical and thermal properties, demonstrating their potential in optoelectronic applications (Mane et al., 2019).

Miscellaneous Applications

  • **Herbicidal Activity:** Research has explored the use of fluorine-containing indole-2,3-dione derivatives as potent herbicides. For example, certain compounds exhibited herbicidal activity comparable to commercial herbicides, indicating their potential as effective agricultural agents (Huang et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Fluorinated indoles, such as 4-Fluoroindoline-2,3-dione, have received considerable attention due to the influence of fluorine on reactivity, selectivity, and biological activity . Future research may focus on the development of novel fluorinated indole derivatives and their potential applications .

properties

IUPAC Name

4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPIFURSDLGPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567952
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroindoline-2,3-dione

CAS RN

346-34-9
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Gonzalez-Lopez de Turiso, X Hao… - Journal of Medicinal …, 2016 - ACS Publications
Optimization of the potency and pharmacokinetic profile of 2,3,4-trisubstituted quinoline, 4, led to the discovery of two potent, selective, and orally bioavailable PI3Kδ inhibitors, 6a (AM-…
Number of citations: 10 pubs.acs.org

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